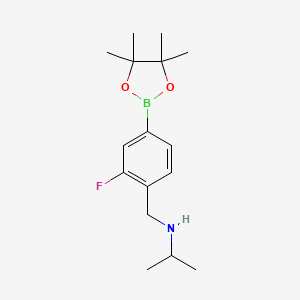

4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

CAS No.: 2377607-41-3

Cat. No.: VC6507145

Molecular Formula: C16H25BFNO2

Molecular Weight: 293.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377607-41-3 |

|---|---|

| Molecular Formula | C16H25BFNO2 |

| Molecular Weight | 293.19 |

| IUPAC Name | N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |

| Standard InChI | InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-7-8-13(9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |

| Standard InChI Key | ZFXKIBFCXNXZKP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(C)C)F |

Introduction

Chemical Identification and Structural Properties

Molecular Identity

The compound is systematically named 4-(isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, with the following key identifiers:

-

Molecular Formula:

-

Synonyms:

Structural Features

The molecule consists of:

-

A phenyl ring with a fluorine atom at the meta-position (C3) and an isopropylaminomethyl group at the para-position (C4).

-

A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the C4 position, which stabilizes the boronic acid moiety against protodeboronation .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-(isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester involves multi-step transformations, as inferred from analogous boronic ester syntheses :

Bromination and Functionalization

-

Bromination: Starting from a fluorinated nitrobenzene derivative, bromination introduces a bromine atom at the desired position. For example, o-fluoronitrobenzene reacts with -bromosuccinimide (NBS) in sulfuric acid to yield 2-fluoro-5-bromonitrobenzene .

-

Reduction: The nitro group is reduced to an amine using iron powder or catalytic hydrogenation, producing 2-fluoro-5-bromoaniline .

Boronation via Cross-Coupling

-

Miyaura Borylation: The brominated intermediate undergoes a palladium- or nickel-catalyzed coupling with bis(pinacolato)diboron (). For instance, using as a catalyst and triphenylphosphine as a ligand, the reaction proceeds in ethanol under inert conditions to install the boronic ester .

Optimization and Yield

-

Catalytic Systems: Nickel catalysts (e.g., ) coupled with triphenylphosphine enhance coupling efficiency, achieving yields up to 45% .

-

Solvent Selection: Ethanol and ethyl acetate are preferred for their inertness and ease of removal .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | Not reported | – |

| Solubility | Soluble in ethanol, ethyl acetate | |

| Purity | ≥96% (commercial samples) |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile boron reagent in cross-coupling reactions to form biaryl structures. For example:

Here, represents the fluorinated phenyl moiety, enabling the synthesis of fluorinated pharmaceuticals .

Pharmaceutical Intermediates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume